N-(3,5-dichlorophenyl)-2-nitrobenzamide

Description

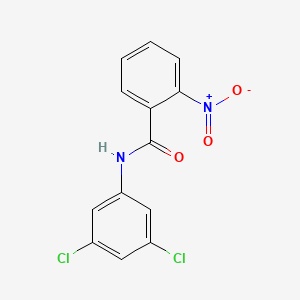

N-(3,5-Dichlorophenyl)-2-nitrobenzamide is a benzamide derivative featuring a 3,5-dichlorophenyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzamide ring. The compound’s design combines electron-withdrawing substituents (chlorine and nitro groups), which are known to influence molecular geometry, electronic distribution, and biological activity .

Properties

CAS No. |

316142-28-6 |

|---|---|

Molecular Formula |

C13H8Cl2N2O3 |

Molecular Weight |

311.12 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-5-9(15)7-10(6-8)16-13(18)11-3-1-2-4-12(11)17(19)20/h1-7H,(H,16,18) |

InChI Key |

RHMRIXDZQJDDKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Dichlorophenyl-Substituted Amides

Nephrotoxicity in Succinimides

demonstrates that halogen groups (Cl, Br) are critical for the nephrotoxicity of N-(halophenyl)succinimides. For example:

- N-(3-Bromophenyl)-2-hydroxysuccinimide exhibits potent renal toxicity due to bromine’s electronegativity and metabolic activation .

- N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide (a metabolite of N-(3,5-dichlorophenyl)succinimide) shows similar toxicity, emphasizing the role of chlorine in bioactivity .

Fluorine vs. Chlorine Substitution

N-(3,5-Difluorophenyl)-2-hydroxy-3-methoxybenzamide () provides a comparison of halogen electronegativity.

Functional Analogues and Core Structure Effects

Succinimides vs. Benzamides

- Succinimides (e.g., ’s nephrotoxic compounds) feature a cyclic imide core, enabling metabolic activation to reactive intermediates.

- Benzamides (e.g., this compound) have a planar aromatic system, favoring π-π stacking and interactions with biological targets like enzymes or receptors.

Imidazolidinecarboxamides

RP-30228 and RP-32490 () incorporate a dichlorophenyl group into a heterocyclic scaffold, enhancing fungicidal persistence. This contrasts with benzamides, which lack the imidazolidine ring’s conformational flexibility .

Key Research Findings

Halogen Impact : Chlorine and bromine enhance bioactivity (e.g., toxicity, fungicidal action) through electronic and metabolic effects .

Nitro Group Position : Ortho-nitro substitution in benzamides may increase dipole moments and alter crystal packing compared to para-nitro analogs .

Fluorine Substitution : Difluorophenyl derivatives () exhibit distinct physicochemical properties, suggesting reduced steric bulk compared to dichlorophenyl compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dichlorophenyl)-2-nitrobenzamide, and how can purity be validated?

- Methodology : The compound can be synthesized via condensation reactions between 3,5-dichloroaniline and 2-nitrobenzoyl chloride under controlled anhydrous conditions. Key steps include refluxing in aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification is achieved through recrystallization using ethanol/water mixtures. Purity validation requires HPLC (>98% purity threshold) and complementary techniques like /-NMR for structural confirmation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?

- Methodology :

- IR Spectroscopy : Identifies nitro (1530–1350 cm) and amide (1650–1600 cm) functional groups.

- NMR : -NMR resolves aromatic protons (δ 7.5–8.5 ppm) and amide protons (δ 10–12 ppm). -NMR confirms carbonyl (C=O) at ~165 ppm.

- LC-MS : Validates molecular weight (MW = 325.12 g/mol) via electrospray ionization (ESI+).

- XRD : For crystalline structure analysis, as demonstrated in related dichlorophenyl amides .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of This compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and reactive sites. The nitro group’s electron-withdrawing effect directs nucleophilic attack to the meta-position of the benzene ring. Transition state analysis predicts activation energies for reactions with amines or thiols .

Q. What strategies resolve contradictions in reported biological activities of This compound derivatives?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., microbial strains, solvent systems) across studies. For example, fungicidal activity discrepancies may arise from variations in Fusarium species sensitivity .

- Standardized Protocols : Use OECD guidelines for antifungal testing (e.g., agar dilution method, MIC values) to ensure reproducibility.

- Metabolite Profiling : Identify degradation products (e.g., hydrolyzed amides) via LC-MS/MS to assess bioactivity interference .

Q. How does the crystal structure of This compound influence its physicochemical properties?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding between amide H and nitro O). These interactions enhance thermal stability but reduce solubility in polar solvents. Lattice energy calculations (e.g., using Mercury software) correlate packing efficiency with melting point trends observed in analogs .

Q. What environmental impact assessments are relevant for This compound in agricultural research?

- Methodology :

- Degradation Studies : Monitor hydrolysis (pH 5–9 buffers) and photolysis (UV irradiation) to identify persistent metabolites.

- Ecotoxicology : Use OECD 207 guidelines for soil microorganisms and Daphnia magna assays.

- Regulatory Compliance : Cross-reference EPA tolerance limits (e.g., 0.01 ppm in crops) for derivatives used as pesticide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.